Butyl p-butylaminobenzoate

Description

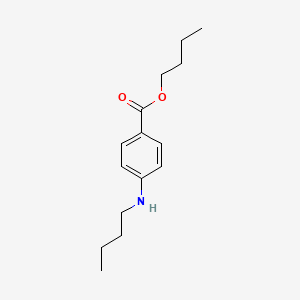

Butyl p-butylaminobenzoate (also referred to as butamben in regulatory contexts) is an ester derivative of aminobenzoic acid. Structurally, it combines a butyl ester group with a para-substituted butylamino moiety on the benzene ring, distinguishing it from simpler benzoate esters like benzocaine or butyl acrylate.

Properties

Molecular Formula |

C15H23NO2 |

|---|---|

Molecular Weight |

249.35 g/mol |

IUPAC Name |

butyl 4-(butylamino)benzoate |

InChI |

InChI=1S/C15H23NO2/c1-3-5-11-16-14-9-7-13(8-10-14)15(17)18-12-6-4-2/h7-10,16H,3-6,11-12H2,1-2H3 |

InChI Key |

KRNUEIBLNHKQGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CC=C(C=C1)C(=O)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl p-butylaminobenzoate can be synthesized through the esterification of 4-nitrobenzoic acid with 1-butanol, followed by a Bechamp reduction to yield the final product . Alternatively, 4-aminobenzoic acid can be directly esterified with butanol to produce this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves the esterification of 4-aminobenzoic acid with butanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Butyl p-butylaminobenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-aminobenzoic acid and butanol.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 4-aminobenzoic acid and butanol.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Butyl p-butylaminobenzoate has several scientific research applications:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its effects on cellular processes and membrane interactions.

Medicine: Utilized as a local anesthetic in topical formulations for pain relief.

Industry: Employed in the formulation of topical anesthetic products and in research on drug delivery systems.

Mechanism of Action

Butyl p-butylaminobenzoate exerts its anesthetic effects by inhibiting voltage-gated calcium channels in dorsal root ganglion neurons . This inhibition leads to a disturbance in channel kinetics, reducing electrical excitability and blocking impulse transmission. Additionally, it acts as an inhibitor of sodium channels and a delayed rectifier of potassium currents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares butyl p-butylaminobenzoate with three related compounds: butyl acrylate, butamben (butyl aminobenzoate), and benzyl benzoate. Key parameters include toxicity profiles, regulatory status, and applications.

Table 1: Comparative Overview of Key Properties

Butyl Acrylate vs. This compound

- Structural Differences: Butyl acrylate is an acrylate ester (CH₂=CHCOO-butyl), whereas this compound is an aromatic aminobenzoate ester.

- Toxicity: Butyl acrylate exhibits moderate acute toxicity (LD50 >2,000 mg/kg in rats) but is a skin and respiratory irritant . In contrast, this compound’s Schedule 10 classification suggests higher systemic toxicity, though specific LD50 data are unavailable .

- Applications: Butyl acrylate is used industrially in polymers and adhesives , while this compound’s use is restricted to niche therapeutic contexts.

Butamben (Butyl Aminobenzoate) vs. This compound

- Regulatory Overlap : Both compounds are classified under Schedule 10 in Australia, indicating stringent controls due to toxicity risks .

- Functional Groups: Butamben lacks the para-butylamino substituent present in this compound, which may influence receptor binding and metabolic stability.

Benzyl Benzoate

- Safety Profile: Benzyl benzoate, a simpler benzoate ester, is less toxic (Schedule 5) and widely used as an antiparasitic agent. Its lower regulatory restriction contrasts sharply with this compound .

Research Findings and Data Gaps

- Butyl Acrylate : Extensive SDS data highlight its flammability (H226), skin sensitization (H317), and environmental biodegradability .

- This compound: Limited data in the evidence suggest its primary risk is systemic toxicity, warranting strict handling protocols akin to Schedule 10 substances .

- Critical Gaps: Direct comparative studies on metabolic pathways, chronic toxicity, and ecotoxicological impacts of this compound are absent in the provided evidence.

Q & A

Q. What computational modeling approaches predict the reactivity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.